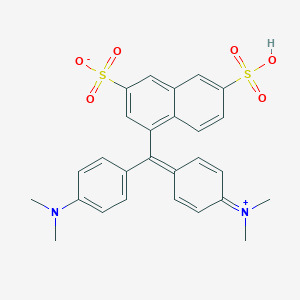![molecular formula C7H12O2 B090924 1,6-Dioxaspiro[4.4]nonane CAS No. 176-25-0](/img/structure/B90924.png)
1,6-Dioxaspiro[4.4]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dioxaspiro[4.4]nonane, also known as DASNO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. DASNO has a unique spirocyclic structure and has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
作用机制
The mechanism of action of 1,6-Dioxaspiro[4.4]nonane is not well understood. However, it has been proposed that 1,6-Dioxaspiro[4.4]nonane can act as a nitric oxide donor, releasing nitric oxide upon hydrolysis. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
生化和生理效应
1,6-Dioxaspiro[4.4]nonane has been shown to exhibit various biochemical and physiological effects. It has been reported to induce vasodilation, decrease blood pressure, and increase blood flow in animal models. Additionally, 1,6-Dioxaspiro[4.4]nonane has been shown to have anti-inflammatory and antiplatelet effects. It has also been studied for its potential as a neuroprotective agent and has been shown to protect against oxidative stress-induced neuronal damage.
实验室实验的优点和局限性
1,6-Dioxaspiro[4.4]nonane has several advantages for use in laboratory experiments. It is readily available and can be synthesized using simple methods with high yields. Additionally, it is stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 1,6-Dioxaspiro[4.4]nonane has some limitations, including its hydrophobic nature, which can limit its solubility in aqueous solutions. Additionally, its mechanism of action is not well understood, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1,6-Dioxaspiro[4.4]nonane. One potential area of research is the development of new synthesis methods to improve the yield and purity of 1,6-Dioxaspiro[4.4]nonane. Additionally, further studies are needed to elucidate the mechanism of action of 1,6-Dioxaspiro[4.4]nonane and its potential as a nitric oxide donor. Finally, 1,6-Dioxaspiro[4.4]nonane's potential as a drug delivery system and its applications in materials science warrant further investigation.
Conclusion:
In conclusion, 1,6-Dioxaspiro[4.4]nonane is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. It can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. Further research is needed to fully elucidate the potential applications of 1,6-Dioxaspiro[4.4]nonane in various scientific research fields.
合成方法
Several methods have been reported for the synthesis of 1,6-Dioxaspiro[4.4]nonane. One of the most commonly used methods involves the reaction of 1,4-butanediol with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of tetrahydrofuran with formaldehyde in the presence of a Lewis acid catalyst such as aluminum trichloride. Both methods result in the formation of 1,6-Dioxaspiro[4.4]nonane with high yields.
科学研究应用
1,6-Dioxaspiro[4.4]nonane has been studied for its potential applications in various scientific research fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a starting material for the synthesis of various spirocyclic compounds and has been incorporated into polymer matrices to enhance their mechanical and thermal properties. In medicinal chemistry, 1,6-Dioxaspiro[4.4]nonane has been studied for its potential as a drug delivery system due to its unique spirocyclic structure.
属性
CAS 编号 |
176-25-0 |
|---|---|
产品名称 |
1,6-Dioxaspiro[4.4]nonane |
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC 名称 |
1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H12O2/c1-3-7(8-5-1)4-2-6-9-7/h1-6H2 |
InChI 键 |
YVSCOIUNVKGTND-UHFFFAOYSA-N |
SMILES |
C1CC2(CCCO2)OC1 |
规范 SMILES |
C1CC2(CCCO2)OC1 |
其他 CAS 编号 |
176-25-0 |
溶解度 |
0.78 M |
同义词 |
1,6-Dioxaspiro[4.4]nonane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



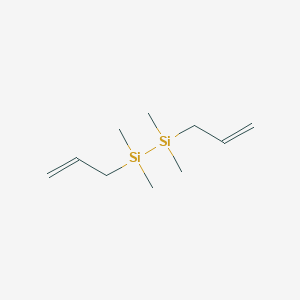
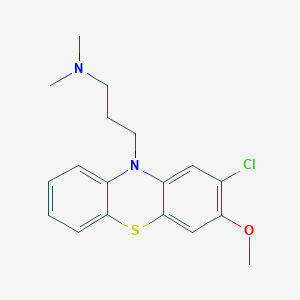
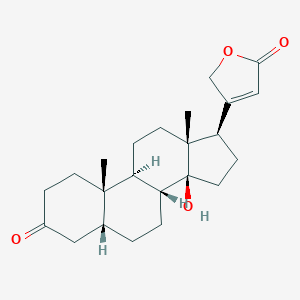
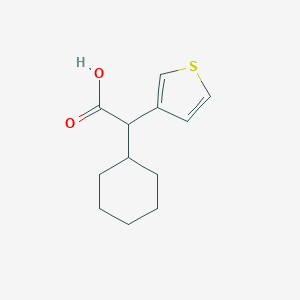
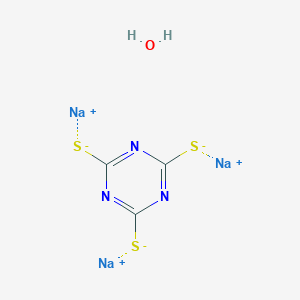
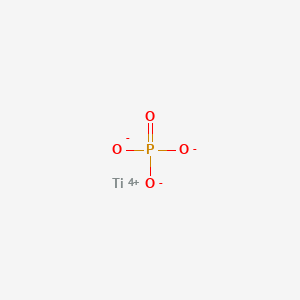
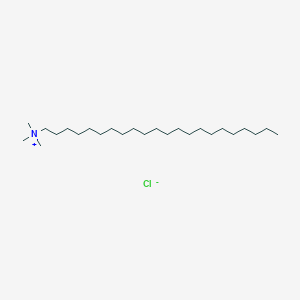
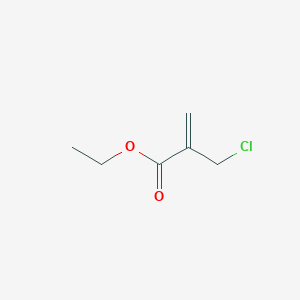

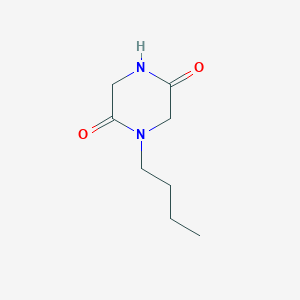
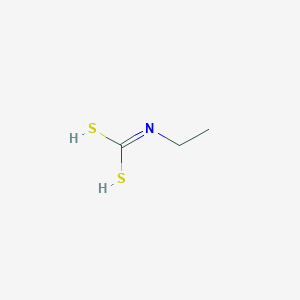

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)
